

Application Notes & Protocols: Automated Synthesis of Terbium-161 Radiopharmaceuticals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbium-161*

Cat. No.: *B1209772*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Terbium-161** (^{161}Tb) is a promising radionuclide for targeted cancer therapy, distinguished by its unique decay characteristics that include both beta (β^-) particles and a significant emission of low-energy Auger and conversion electrons.[1][2] This combination is effective for treating larger tumors and micrometastases or even single cancer cells.[3] Similar to the clinically established Lutetium-177 (^{177}Lu), ^{161}Tb has a comparable half-life (6.89 days) and emits gamma radiation suitable for SPECT imaging, positioning it as an ideal theranostic agent.[1][4][5] The production of ^{161}Tb radiopharmaceuticals involves the irradiation of enriched Gadolinium-160 (^{160}Gd) targets, followed by purification to isolate the ^{161}Tb , and subsequent radiolabeling of a targeting molecule.[3][4]

Automating these processes using synthesis modules is critical for ensuring reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards.[6] These notes provide an overview and detailed protocols for the automated synthesis of ^{161}Tb -radiopharmaceuticals.

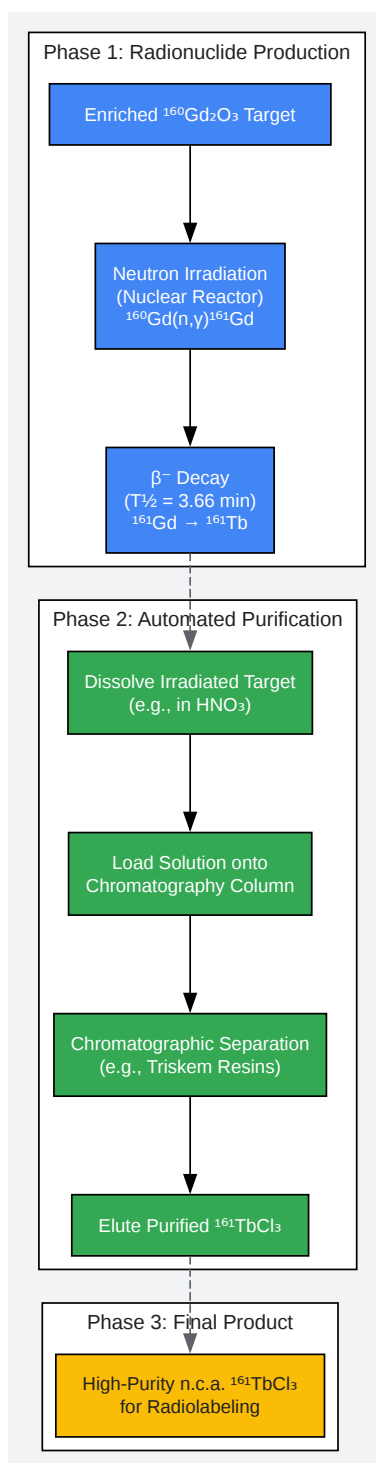
Part 1: Production and Automated Purification of Terbium-161

The most common method for producing no-carrier-added (n.c.a.) ^{161}Tb is through the neutron irradiation of highly enriched $^{160}\text{Gd}_2\text{O}_3$ targets in a nuclear reactor.[1][4] The irradiated target

must then undergo a robust purification process to separate the ^{161}Tb from the bulk ^{160}Gd target material and any decay products like Dysprosium-161 (^{161}Dy).[\[7\]](#)[\[8\]](#)

Workflow for ^{161}Tb Production and Purification

The overall process involves target irradiation, dissolution, and chromatographic separation, which can be automated on a module like a TRASIS AIO.[\[9\]](#)



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Caption: Workflow of ^{161}Tb production and automated purification.

Experimental Protocol 1: Automated Purification of ^{161}Tb

This protocol is adapted from methods using extraction chromatography resins and is suitable for automation on a commercial synthesis module (e.g., TRASIS).[9][10] The system utilizes a combination of resins for efficient separation of Tb from Gd.[9][11]

Materials and Reagents:

- Irradiated $^{160}\text{Gd}_2\text{O}_3$ target, dissolved in 0.1 M HNO_3
- Triskem Resins: e.g., TK211, TK212, or LN2 resin[9][10]
- Nitric Acid (HNO_3), various concentrations (e.g., 0.1 M, 0.2 M, 1 M)
- Hydrochloric Acid (HCl), trace-metal grade
- Automated synthesis module (e.g., TRASIS AIO) equipped with necessary cartridges, tubing, and reagent vials.

Methodology:

- System Preparation:
 - Install pre-packed chromatography columns (e.g., LN2 resin) onto the automated module.[10]
 - Prime all lines with the appropriate reagents as defined in the synthesis sequence.
 - Pre-condition the columns by flushing with 1 M HNO_3 followed by 0.1 M HNO_3 . [10]
- Target Loading:
 - Transfer the dissolved $^{160}\text{Gd}/^{161}\text{Tb}$ target solution into a designated starting vial on the module.
 - The automated sequence loads the solution onto the primary separation column at a controlled flow rate (e.g., 1 mL/min).[10]
- Gadolinium Elution (Wash Step):

- The module automatically flushes the column with multiple column volumes (e.g., 14-17 CVs) of 0.2 M HNO₃ to elute the bulk of the ¹⁶⁰Gd target material.[10] The eluate is directed to a waste container.
- **Terbium-161 Elution (Product Collection):**
 - Following the wash, the module switches the eluent to 1 M HNO₃.
 - The purified ¹⁶¹Tb is eluted from the column in a small volume (e.g., 4 column volumes) and collected in a clean, designated product vial.[10]
- **Final Formulation (Optional):**
 - If required for subsequent labeling steps, the module can perform a solvent exchange to convert the ¹⁶¹Tb from a nitrate to a chloride form (¹⁶¹TbCl₃), typically involving a second concentration column (e.g., DGA resin) and elution with dilute HCl.[11]

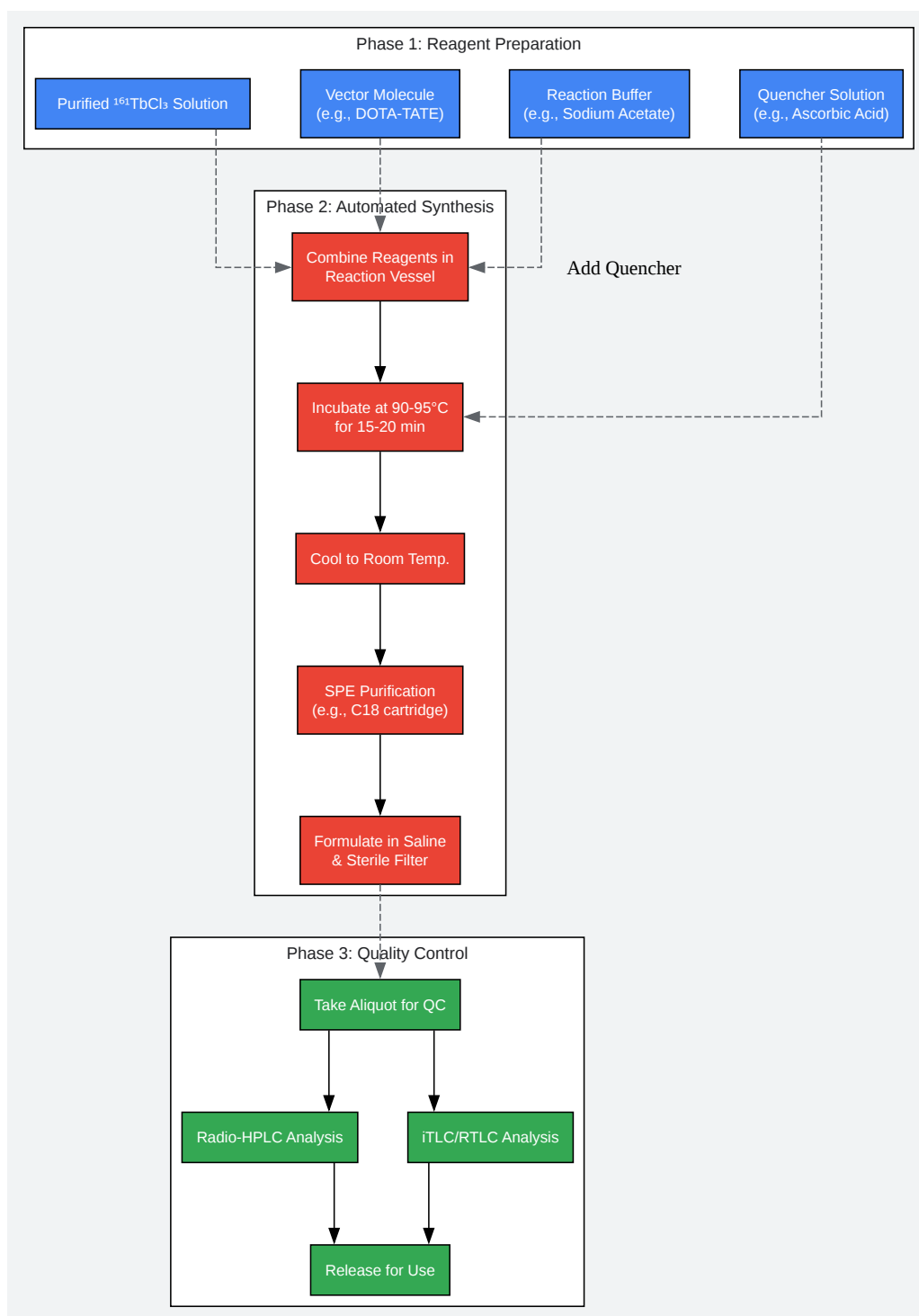
Expected Results: This automated process can achieve a recovery of >95% of the ¹⁶¹Tb activity with a significant reduction of the ¹⁶⁰Gd target material, resulting in a high-purity product suitable for radiolabeling.[9][10]

Parameter	Reported Value	Reference
¹⁶¹ Tb Recovery	96 - 98%	[9]
¹⁶⁰ Gd Reduction	From 2 mg to ~1 µg	[9]
Terbium Purity (non-radioactive trials)	≥ 98%	[9]

Part 2: Automated Radiolabeling and Quality Control

Once purified, the ¹⁶¹TbCl₃ solution is used to label a vector molecule, which is typically a peptide or antibody conjugated to a chelator like DOTA. The radiolabeling conditions for ¹⁶¹Tb are often very similar to those for ¹⁷⁷Lu, allowing for the adaptation of existing automated protocols.[1]

Workflow for Automated Radiolabeling and QC



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Caption: Automated radiolabeling and quality control workflow.

Experimental Protocol 2: Automated Radiolabeling of [^{161}Tb]Tb-DOTA-TATE

This protocol is designed for an automated synthesis module (e.g., Elysia-Raytest LUNA, GE FASTlab) and is based on established manual labeling procedures.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Materials and Reagents:

- Purified $^{161}\text{TbCl}_3$ in HCl solution
- DOTA-TATE precursor
- Sodium Acetate buffer (e.g., 2.5 M)[\[1\]](#)
- Quencher solution: Ascorbic acid/Gentisic acid (e.g., 50 mM)[\[1\]](#)
- Sterile water for injection
- Sterile saline solution
- SPE cartridge (e.g., C18) for purification
- Sterile filter (0.22 μm)

Methodology:

- Kit and Reagent Loading:
 - Place a sterile, single-use cassette and reagent kit onto the synthesis module.
 - Load vials containing the $^{161}\text{TbCl}_3$, DOTA-TATE precursor, acetate buffer, quencher, and formulation saline into their designated positions.
- Automated Synthesis Sequence:
 - The module transfers the $^{161}\text{TbCl}_3$, DOTA-TATE, and sodium acetate buffer into the reaction vessel.

- The mixture is heated to 90-95°C for 15-20 minutes.[\[1\]](#)
- After incubation, the vessel is cooled, and the quencher solution is added to minimize radiolysis.[\[1\]](#)
- The crude product is diluted and passed through an SPE cartridge to trap the radiolabeled peptide.
- The cartridge is washed with sterile water to remove unlabeled ^{161}Tb and hydrophilic impurities.
- The final product, ^{161}Tb -DOTA-TATE, is eluted from the cartridge with an ethanol/water mixture, diluted with saline, and passed through a 0.22 μm sterile filter into a sterile product vial.

Expected Results: High radiochemical yield and purity are expected, with the final product remaining stable for over 24 hours.[\[1\]](#)

Parameter	Expected Value	Reference
Radiochemical Yield (RCY)	> 98%	[1]
Radiochemical Purity (RCP)	> 97%	[1]
Stability in solution (24h)	> 90%	[1]
Molar Activity (Achievable)	160 MBq/nmol	[1]

Part 3: Quality Control Protocols

Quality control (QC) is mandatory to ensure the purity and safety of the radiopharmaceutical before administration.[\[14\]](#)

Experimental Protocol 3: Quality Control of ^{161}Tb -Radiopharmaceuticals

A. Radiochemical Purity via Instant Thin-Layer Chromatography (iTLC)

- Purpose: A rapid method to determine the percentage of free (unbound) ^{161}Tb .
- Materials: iTLC-SG strips, development chamber, mobile phase (e.g., acetonitrile/water 75/25).
- Procedure:
 - Spot a small drop of the final product onto the origin of an iTLC strip.
 - Place the strip in a chamber containing the mobile phase.
 - Allow the solvent to migrate up the strip.
 - Once complete, remove the strip and cut it in half.
 - Measure the activity of each half in a dose calibrator or gamma counter.
- Interpretation: Free ^{161}Tb remains at the origin ($R_f=0$), while the labeled product migrates with the solvent front ($R_f=1$). Calculate the percentage of activity associated with the product peak.

B. Radiochemical Purity via High-Performance Liquid Chromatography (HPLC)

- Purpose: Provides a more detailed analysis of radiochemical purity and identifies potential radiolytic byproducts.
- System: HPLC system equipped with a C18 column and dual detectors (UV and radiation).
- Procedure:
 - Inject a small volume ($\sim 20\ \mu\text{L}$) of the final product into the HPLC system.
 - Run a gradient elution method (specifics depend on the compound).
 - Monitor the output from both the UV detector (for the unlabeled precursor) and the radiation detector (for radiolabeled species).

- Interpretation: Compare the retention time of the main radioactive peak to a reference standard. The radiochemical purity is the percentage of total radioactivity that corresponds to the desired product peak.[1]

Compound	Expected Retention Time (min)	Reference
[¹⁶¹ Tb]Tb-DTPA (free complex)	2 - 3	[1]
[¹⁶¹ Tb]Tb-DOTA-TATE (product)	12.5 - 13.0	[1]
Radiolysis Byproducts	11.0 - 13.0 (variable peaks)	[1]

Conclusion: The automation of ¹⁶¹Tb-radiopharmaceutical production is not only feasible but essential for its broader clinical implementation. By adapting protocols similar to those used for ¹⁷⁷Lu, automated synthesis modules can reliably produce high-purity ¹⁶¹Tb-labeled compounds. [1][9] The protocols and data presented here provide a framework for researchers and drug developers to establish robust and reproducible manufacturing processes for this highly promising therapeutic radionuclide.

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